Ethyl 4-oxo-4-(2-trifluoromethylphenyl)butyrate
Description
Properties
IUPAC Name |
ethyl 4-oxo-4-[2-(trifluoromethyl)phenyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O3/c1-2-19-12(18)8-7-11(17)9-5-3-4-6-10(9)13(14,15)16/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTGGHVEXWIYMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645729 | |
| Record name | Ethyl 4-oxo-4-[2-(trifluoromethyl)phenyl]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898777-67-8 | |
| Record name | Ethyl γ-oxo-2-(trifluoromethyl)benzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-oxo-4-[2-(trifluoromethyl)phenyl]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- 2-Bromo(trifluoromethyl)benzene or 2-halogeno(trifluoromethyl)benzene (X = Br, Cl, or I)
- Magnesium metal
- Aprotic solvents such as methyl tert-butyl ether or tetrahydrofuran (THF)
Procedure
- The halogenated trifluoromethylbenzene is reacted with magnesium turnings in an aprotic solvent under inert atmosphere to form the corresponding arylmagnesium halide (Grignard reagent).
- Reaction conditions typically involve temperatures from 30°C to 60°C and reaction times from 1 to 12 hours to ensure complete formation of the Grignard reagent.
Reaction with Acylating Agents
Two main acylating agents are used in related syntheses:
- Ethyl oxalyl chloride (ethyl oxalyl monochloride)
- Diethyl oxalate
Method A: Using Ethyl Oxalyl Chloride and Copper Salts
- Ethyl oxalyl chloride is reacted with copper(I) salts such as CuX, Li2CuX4, or CuCN·LiX (X = Cl, Br, or I) in an aprotic solvent to form a copper acyl chloride complex.
- The Grignard reagent is then added dropwise to this copper complex solution at temperatures ranging from -20°C to 160°C.
- This reaction forms the keto-ester intermediate.
- The product solution undergoes acidic hydrolysis, alkali neutralization, washing, drying, and solvent removal.
- Final purification by high vacuum distillation yields the keto-ester with purity ≥97%.
Method B: Using Diethyl Oxalate
- The Grignard reagent is reacted directly with diethyl oxalate at temperatures between -30°C and 50°C.
- The reaction time ranges from 1 to 15 hours.
- This method is noted for a shorter synthesis cycle and high yield.
- Workup involves standard aqueous quenching, extraction, and purification steps.
Specific Considerations for the Trifluoromethyl Substituent
- The electron-withdrawing trifluoromethyl group on the aromatic ring can influence the reactivity of the Grignard reagent and the stability of intermediates.
- Solvent choice and temperature control are critical to avoid side reactions or decomposition.
- The use of copper(I) salts in Method A helps moderate the reactivity of the Grignard reagent, improving selectivity and yield.
Summary Table of Preparation Methods
| Step | Reagents & Conditions | Notes | Yield & Purity |
|---|---|---|---|
| 1. Formation of Grignard reagent | 2-Bromo(trifluoromethyl)benzene + Mg in methyl tert-butyl ether or THF, 30–60°C, 1–12 h | Inert atmosphere, dry solvents | High conversion to Grignard reagent |
| 2A. Reaction with ethyl oxalyl chloride + CuX salts | Ethyl oxalyl chloride + CuX (X=Cl, Br, I) in aprotic solvent; add Grignard dropwise at -20 to 160°C | Copper salts moderate reactivity | Product purity ≥97% after purification |
| 2B. Reaction with diethyl oxalate | Grignard reagent + diethyl oxalate, -30 to 50°C, 1–15 h | Simpler, shorter cycle | High yield, efficient |
| 3. Workup and purification | Acid hydrolysis, alkali neutralization, washing, drying, vacuum distillation | Standard organic workup | High purity keto-ester |
Research Findings and Optimization
- The use of copper(I) salts in the acylation step significantly improves selectivity and yield by forming a less reactive organocopper intermediate, reducing side reactions common with direct Grignard addition.
- Temperature control during the addition of the Grignard reagent is crucial; too high temperatures can lead to decomposition, while too low temperatures slow the reaction.
- Solvent systems combining methyl tert-butyl ether with small amounts of thinner (0–0.25 volume ratio) optimize Grignard formation and stability.
- Purification by high vacuum distillation ensures removal of impurities and residual solvents, achieving purity levels above 97%.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-(2-trifluoromethylphenyl)butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Chiral Precursor for Pharmaceuticals
Ethyl 4-oxo-4-(2-trifluoromethylphenyl)butyrate serves as an important chiral intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are critical in treating hypertension and heart failure. The compound's structural features facilitate its conversion into biologically active derivatives. For instance, studies have demonstrated that bioreduction processes can yield optically pure forms of related compounds, enhancing their therapeutic efficacy .
Case Study: Synthesis of ACE Inhibitors
A notable case study involves the use of this compound in synthesizing lisinopril and benazepril, two widely used ACE inhibitors. The synthetic route typically involves the formation of a chiral alcohol through biocatalytic reduction, which is then transformed into the final pharmaceutical product. This method not only improves yield but also minimizes environmental impact compared to traditional chemical synthesis methods .
Organic Synthesis
Building Block in Organic Chemistry
This compound is utilized as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its reactivity profile makes it suitable for various transformations, including oxidation and substitution reactions. For example, it can be converted into other functionalized esters or acids that serve as intermediates in drug development .
Data Table: Transformations of this compound
| Reaction Type | Product Type | Reference |
|---|---|---|
| Oxidation | Carboxylic Acid | |
| Reduction | Alcohol | |
| Substitution | Substituted Derivatives |
Biocatalysis
Enzymatic Reduction Processes
Recent advancements have highlighted the effectiveness of biocatalytic methods using enzymes to convert this compound into valuable chiral products. For instance, studies have shown that specific bacterial reductases can efficiently reduce this compound to produce high yields of optically active derivatives with excellent enantioselectivity .
Case Study: Use of Recombinant E. coli
A groundbreaking study demonstrated the use of a recombinant E. coli strain expressing a novel NADPH-dependent carbonyl reductase for the efficient synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate from this compound. This method achieved over 99% enantiomeric excess (ee), showcasing the compound's potential in producing high-value pharmaceuticals through sustainable practices .
Mechanism of Action
The mechanism of action of ethyl 4-oxo-4-(2-trifluoromethylphenyl)butyrate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The keto group can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Type on the Phenyl Ring
Ethyl 4-oxo-4-(3-trifluoromethylphenyl)butyrate
- Structural Difference : Trifluoromethyl group in the meta position (3-position) instead of ortho.
- However, electronic effects (e.g., resonance withdrawal) may differ, altering reactivity in nucleophilic additions .
Ethyl 4-oxo-4-(2-ethoxyphenyl)butyrate
- Structural Difference : Ethoxy (-OCH₂CH₃) group in the ortho position instead of -CF₃.
- Impact : The ethoxy group is electron-donating, contrasting with the electron-withdrawing -CF₃. This difference affects electrophilic substitution patterns and may reduce stability under acidic conditions .
Ethyl 4-oxo-4-(2,3-difluorophenyl)butyrate
- Structural Difference : Two fluorine atoms at the 2- and 3-positions instead of -CF₃.
- Impact : Fluorine’s strong electronegativity enhances polarity but lacks the steric bulk of -CF₃. This compound shows moderate anti-inflammatory activity but lower binding affinity compared to -CF₃ analogs .
Variations in the Keto Group Position
Ethyl 2-oxo-4-phenylbutyrate
- Structural Difference : Keto group at the 2-position instead of 4.
- Impact: Alters conjugation and resonance stabilization, leading to reduced stability in enolate formation. This compound exhibits moderate anticancer activity but is less reactive in Claisen condensations compared to 4-oxo analogs .
Ester Group Modifications
Methyl 4-oxo-4-(2-trifluoromethylphenyl)butyrate
- Structural Difference : Methyl ester (-COOCH₃) instead of ethyl (-COOCH₂CH₃).
- Impact: The smaller methyl group increases volatility and may reduce solubility in nonpolar solvents. Methyl esters are often less stable in hydrolytic conditions compared to ethyl esters .
Antimicrobial and Anticancer Properties
- This compound : Predicted to exhibit enhanced antimicrobial activity due to the -CF₃ group’s lipophilicity, which improves membrane penetration. Comparable to Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutyrate, which shows potent anticancer activity from methoxy groups’ electron-donating effects .
- Ethyl 4-oxo-4-(2,3-dichlorophenyl)butyrate : Chlorine substituents reduce binding affinity compared to -CF₃ analogs, highlighting the importance of fluorine’s electronegativity and size in target interactions .
Comparative Data Table
Biological Activity
Ethyl 4-oxo-4-(2-trifluoromethylphenyl)butyrate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of a trifluoromethyl group, which significantly influences its chemical behavior and biological interactions. The molecular formula is CHFO, with a molecular weight of approximately 288.21 g/mol. The compound's structure enhances its lipophilicity, allowing it to penetrate biological membranes more effectively, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules:
- Hydrogen Bonding : The keto group in the compound can form hydrogen bonds with target proteins or enzymes, modulating their activity.
- Lipophilicity Enhancement : The trifluoromethyl group increases the compound's lipophilicity, facilitating better membrane penetration and bioavailability.
Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Anti-inflammatory Properties : Preliminary studies have suggested that this compound exhibits anti-inflammatory effects, potentially useful in treating conditions like arthritis.
- Anticancer Activity : Investigations into its cytotoxic effects have shown promise against various cancer cell lines, including breast cancer (MCF-7) and others .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria, showing moderate to good activity at certain concentrations .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | IC50 Values (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 (breast cancer cells) | 10.4 - 24.3 | |
| Anti-inflammatory | COX-2 Inhibition | Moderate | |
| Antimicrobial | Various bacteria | 100 - 400 |
Detailed Findings
- Cytotoxicity Studies : In vitro studies indicated that the compound inhibited cell proliferation in MCF-7 cells with IC50 values ranging from 10.4 µM to 24.3 µM, suggesting significant anticancer potential .
- Enzyme Inhibition : The compound was found to moderately inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are critical enzymes in inflammatory processes .
- Antimicrobial Screening : this compound demonstrated antimicrobial activity against a range of pathogens, with minimum inhibitory concentrations (MICs) reported between 100 µg/mL and 400 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
